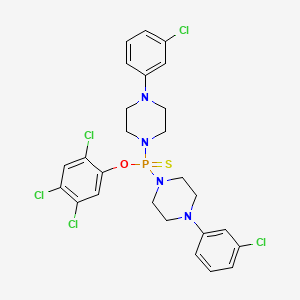
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate is a complex organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate typically involves the reaction of 2,4,5-trichlorophenol with 3-chlorophenylpiperazine in the presence of a phosphinothioate reagent. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphinothioate derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The presence of multiple chlorine atoms and piperazine rings enhances its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenol: A simpler compound with similar chlorine substitution but lacking the piperazine and phosphinothioate groups.
3-Chlorophenylpiperazine: Contains the piperazine ring but lacks the phosphinothioate and additional chlorine substitutions.
Phosphinothioates: A class of compounds with similar phosphorus-sulfur bonds but different organic substituents.
Uniqueness
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate is unique due to its combination of multiple chlorine atoms, piperazine rings, and phosphinothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
6637-44-1 |
|---|---|
分子式 |
C26H26Cl5N4OPS |
分子量 |
650.8 g/mol |
IUPAC名 |
bis[4-(3-chlorophenyl)piperazin-1-yl]-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C26H26Cl5N4OPS/c27-19-3-1-5-21(15-19)32-7-11-34(12-8-32)37(38,36-26-18-24(30)23(29)17-25(26)31)35-13-9-33(10-14-35)22-6-2-4-20(28)16-22/h1-6,15-18H,7-14H2 |
InChIキー |
PPMLJVRVDYZUTE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)P(=S)(N3CCN(CC3)C4=CC(=CC=C4)Cl)OC5=CC(=C(C=C5Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















